6α-Hydroxy Norethindrone Acetate-d3
Description
6α-Hydroxy Norethindrone Acetate-d3 (CAS: 6856-28-6-d3) is a deuterated analog of 6α-Hydroxy Norethindrone Acetate, a known impurity of the synthetic progestin norethindrone acetate. The non-deuterated form has a molecular formula of C${22}$H${28}$O$_4$ and a molecular weight of 356.46 g/mol . The deuterated variant incorporates three deuterium atoms (denoted as -d3), increasing its molecular weight to approximately 359.47 g/mol. This compound is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to enhance the precision of quantifying norethindrone acetate and its metabolites in pharmacokinetic studies .
Safety data classify 6α-Hydroxy Norethindrone Acetate as a reproductive hazard and very toxic material (WHMIS D2A), requiring stringent handling protocols in laboratory settings .
Properties
Molecular Formula |
C₂₂H₂₅D₃O₄ |
|---|---|
Molecular Weight |
359.47 |
Synonyms |
(6α,17α)-17-(Acetyloxy-d3)-6-hydroxy-19-norpregn-4-en-20-yn-3-one; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Comparison with Related Compounds
The following table summarizes key structural and chemical differences between 6α-Hydroxy Norethindrone Acetate-d3 and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 6856-28-6-d3 | C${22}$H${25}$D$3$O$4$ | ~359.47 | Deuterated at three positions; hydroxyl group at C6α |
| 6α-Hydroxy Norethindrone Acetate | 6856-28-6 | C${22}$H${28}$O$_4$ | 356.46 | Hydroxyl group at C6α |
| 6,7-Dehydro Norethindrone Acetate | 106765-04-2 | C${22}$H${26}$O$_3$ | 338.44 | Double bond between C6 and C7 |
| 6β-Acetoxy Norethindrone Acetate | N/A | C${24}$H${30}$O$_5$ | 398.49 | Acetoxy group at C6β |
| 10β-Hydroperoxy Norethindrone Acetate | 13236-11-8 | C${22}$H${28}$O$_5$ | 372.45 | Hydroperoxy group at C10β |
| 6-Keto Norethindrone Acetate | 438244-27-0 | C${22}$H${26}$O$_4$ | 354.44 | Ketone group at C6 |
Key Observations :
- Positional Isomerism : The biological activity and metabolic stability of these compounds vary significantly based on substituent positions. For example, 6α-hydroxy derivatives are typically metabolites, while 6β-acetoxy derivatives are synthetic impurities .
- Deuteration Effects: The deuterated form (this compound) exhibits negligible pharmacological activity but improves analytical accuracy due to its isotopic stability .
Pharmacological and Toxicological Profiles
Toxicity
- 6α-Hydroxy Norethindrone Acetate is classified as a reproductive toxin and carcinogen (Category 2) .
Analytical and Regulatory Considerations
Regulatory Status
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